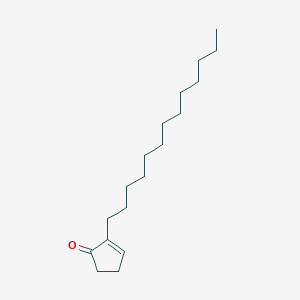

2-Tridecylcyclopent-2-EN-1-one

Description

2-Tridecylcyclopent-2-en-1-one is a cyclopentenone derivative characterized by a tridecyl (C₁₃H₂₇) substituent at the 2-position of the cyclopentenone ring. Its molecular formula is C₁₈H₃₀O, with a molecular weight of 262.43 g/mol. The compound’s structure combines the α,β-unsaturated ketone functionality of cyclopentenone with a long hydrophobic alkyl chain, imparting unique physicochemical properties such as high lipophilicity and low water solubility .

Properties

CAS No. |

63707-49-3 |

|---|---|

Molecular Formula |

C18H32O |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

2-tridecylcyclopent-2-en-1-one |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(17)19/h15H,2-14,16H2,1H3 |

InChI Key |

SYIRUCIYOCATPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC1=CCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tridecylcyclopent-2-EN-1-one can be achieved through several methods. One common approach involves the aldol condensation of an aliphatic ketone with an aromatic aldehyde in the presence of a catalyst such as thionyl chloride in anhydrous ethanol . This method allows for the formation of the cyclopentene ring with the desired substituents in a single step.

Industrial Production Methods: Industrial production of 2-Tridecylcyclopent-2-EN-1-one typically involves large-scale aldol condensation reactions. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2-Tridecylcyclopent-2-EN-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.

Substitution: The compound can undergo substitution reactions, particularly at the alkyl chain or the cyclopentene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2).

Major Products:

Oxidation: Formation of tridecylcyclopentanone or tridecylcyclopentanoic acid.

Reduction: Formation of 2-Tridecylcyclopentane.

Substitution: Formation of halogenated derivatives of 2-Tridecylcyclopent-2-EN-1-one.

Scientific Research Applications

2-Tridecylcyclopent-2-EN-1-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Tridecylcyclopent-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities, receptor binding, and signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Cyclopentenone Derivatives

The following table compares 2-Tridecylcyclopent-2-en-1-one with structurally related cyclopentenones based on substituents, physical properties, and applications:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|---|

| 2-Tridecylcyclopent-2-en-1-one | 2-Tridecyl | C₁₈H₃₀O | 262.43 | High lipophilicity; low water solubility; thermally stable | Fragrances, surfactants, organic intermediates |

| 3-Hydroxycyclopent-2-en-1-one | 3-Hydroxy | C₅H₆O₂ | 98.10 | Density: 1.334 g/cm³; pKa: 4.5; moderate solubility in polar solvents | Flavoring agents, pharmaceutical intermediates |

| 3-Ethoxycyclopent-2-en-1-one (S4) | 3-Ethoxy | C₇H₁₀O₂ | 126.15 | Reactivity in asymmetric synthesis; moderate volatility | Asymmetric synthesis of β-indolyl cyclopentanones |

| 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one | 3-Methyl, 2-pentyloxy | C₁₀H₁₆O₂ | 168.23 | Regulated by IFRA for fragrance safety; limited to specific use levels | Fragrance formulations |

| 2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-en-1-one | 2-Dodecyl, 3-hydroxy, 4,4-dimethyl | C₁₈H₃₂O₂ | 292.45 | High molecular weight; InChIKey: WZQIOCBQQHSPLA-UHFFFAOYSA-N | Specialty surfactants, polymer additives |

Structural and Functional Differences

- Alkyl Chain Length : The tridecyl group in 2-Tridecylcyclopent-2-en-1-one provides greater hydrophobicity compared to shorter chains (e.g., pentyloxy or ethoxy substituents), impacting solubility and aggregation behavior .

- Functional Groups : Hydroxy or ethoxy substituents enhance polarity and reactivity, enabling participation in hydrogen bonding or nucleophilic reactions, whereas the tridecyl group primarily influences physical properties like melting point and solubility .

- Regulatory Profiles : Compounds like 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one undergo rigorous safety evaluations by IFRA due to their use in fragrances, whereas long-chain derivatives like the tridecyl compound may require tailored toxicological assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.